4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime
Description
Historical Context and Development
The development of 4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime represents a culmination of nearly two centuries of advancement in organosilicon chemistry, beginning with the pioneering work of Charles Friedel and James Crafts in 1863. These French chemists synthesized the first organosilicon compound, tetraethylsilane, by reacting ethylene with silicon tetrachloride in a sealed tube, marking the beginning of what would become a vast field of chemical research. The historical progression from these early simple organosilicon compounds to complex molecules like the subject trioxime demonstrates the remarkable evolution of synthetic capabilities and understanding of silicon-carbon bond formation.
The early twentieth century witnessed significant contributions from Frederic Stanley Kipping, who coined the term "silicone" in 1904 and pioneered extensive research in organosilicon compounds. Kipping's work with Grignard reagents to create alkylsilanes and arylsilanes laid the groundwork for modern organosilicon synthesis methodologies. His preparation of silicone oligomers and polymers for the first time established fundamental principles that would later enable the synthesis of complex multi-functional compounds such as trioximes. The development of the Müller-Rochow process in 1945 by Eugene George Rochow further revolutionized the field by providing an efficient industrial method for producing organosilicon chlorides, which serve as key precursors for more sophisticated compounds.
The specific development of oxime-containing organosilicon compounds emerged from the convergence of two distinct chemical traditions: the established chemistry of oximes as nucleophilic reagents and the expanding field of organosilicon materials. Oximes, characterized by the functional group carbon-nitrogen double bond with hydroxyl substitution, have long been recognized for their ability to participate in nucleophilic attacks and form stable complexes with various electrophiles. The integration of these functional groups with silicon-based frameworks represents a sophisticated approach to creating materials that combine the reactivity of oximes with the stability and unique properties imparted by silicon atoms. This historical development reflects the broader trend in modern chemistry toward creating hybrid materials that incorporate the best characteristics of different chemical families.
Nomenclature, Classification, and Identification
The systematic nomenclature of this compound reflects its complex molecular architecture and provides essential information about its structural components. According to the International Union of Pure and Applied Chemistry naming conventions, the compound can be systematically described as (E)-N-[ethenyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxy-4-methylpentan-2-imine. This nomenclature indicates the presence of three 4-methylpentan-2-ylideneamino groups connected through oxygen atoms to a central silicon atom that also bears an ethenyl substituent. The designation of E-configuration for the oxime groups indicates the specific stereochemical arrangement of the nitrogen-carbon double bonds within the molecule.
The compound is officially registered under the Chemical Abstracts Service number 156145-64-1, providing a unique identifier that facilitates its recognition across chemical databases and literature. Alternative nomenclature systems describe the compound as 2-Pentanone, 4-methyl-, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime], emphasizing the ketone origins of the oxime groups and their coordination to the ethenyl silylidyne center. The molecular formula C₂₀H₃₉N₃O₃Si encapsulates the elemental composition, indicating twenty carbon atoms, thirty-nine hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one silicon atom. This formula reflects the substantial size and complexity of the molecule compared to simpler organosilicon compounds.
Classification of this compound places it within several overlapping chemical categories that reflect its multifunctional nature. Primarily, it belongs to the class of organosilicon compounds due to the presence of silicon-carbon bonds and the central role of silicon in its molecular architecture. More specifically, it can be classified as a siloxime derivative, representing a specialized subset of organosilicon compounds where oxime functional groups are bonded to silicon through oxygen linkages. The compound also falls under the broader classification of trioximes, which are derivatives characterized by the presence of three oxime functional groups attached to a central atom. This multi-layered classification system reflects the compound's hybrid nature and its potential applications across different areas of chemical research and industrial applications.
Significance in Organosilicon Chemistry
The significance of this compound within the broader context of organosilicon chemistry stems from its representation of advanced synthetic capabilities and its potential to bridge traditional organic chemistry with silicon-based materials science. Organosilicon compounds have become increasingly important due to their unique combination of properties, including high temperature resistance, moisture resistance, and excellent insulation characteristics, which make them valuable in aviation, electronics, and construction applications. The incorporation of multiple oxime functional groups into a silicon-centered framework represents a sophisticated approach to creating materials that can potentially exhibit both the stability associated with organosilicon compounds and the reactivity provided by oxime groups.
The compound's structure exemplifies the modern trend toward creating multifunctional organosilicon materials that can serve multiple purposes within a single molecular framework. The ethenyl group attached to the silicon center provides a site for potential polymerization reactions, while the three oxime groups offer multiple sites for coordination with metal ions or participation in nucleophilic reactions. This multifunctionality is particularly significant in the context of developing advanced materials for specialized applications, such as drug delivery systems, catalysis, and materials with tunable properties. The ability to incorporate multiple reactive sites within a single organosilicon framework represents a major advancement over simpler organosilicon compounds that typically exhibit more limited functionality.
From a synthetic perspective, the successful preparation of this compound demonstrates the maturation of organosilicon synthetic methodologies and the ability to create increasingly complex molecular architectures. The synthesis likely involves sophisticated control of reaction conditions to ensure proper formation of silicon-oxygen bonds while maintaining the integrity of the oxime functional groups. This level of synthetic control reflects decades of advancement in understanding silicon chemistry and the development of specialized reagents and reaction conditions. The compound thus serves as an example of how far the field has progressed since the early days of simple organosilicon synthesis, showcasing the potential for creating designer molecules with precisely tailored properties.
The compound's significance also extends to its potential role in advancing our understanding of silicon-nitrogen and silicon-oxygen bonding interactions. The presence of three oxime groups bonded to silicon through oxygen atoms provides opportunities to study how these interactions influence the electronic properties of the silicon center and how they might affect the overall stability and reactivity of the molecule. Such studies contribute to the fundamental understanding of organosilicon chemistry and provide insights that can guide the design of future compounds with enhanced properties or novel functionalities.
Current Research Landscape
The current research landscape surrounding this compound and related compounds reflects the growing interest in multifunctional organosilicon materials and their potential applications across diverse scientific fields. Contemporary research in organosilicon chemistry has increasingly focused on developing compounds that can serve multiple functions, such as acting as both structural materials and active components in chemical processes. The integration of oxime functionality into organosilicon frameworks represents a particularly active area of investigation, driven by the recognition that oximes can serve as effective ligands for metal coordination and as nucleophilic reagents in various chemical transformations.
Recent developments in metal-organic framework research have highlighted the potential of oxime-containing compounds as components in hybrid materials designed for specific applications. For example, research has demonstrated the successful incorporation of neutral oximes into zirconium-based metal-organic frameworks, creating materials capable of both capturing toxic organophosphate compounds and providing controlled release of reactivating agents. While this specific research focused on different oxime compounds, it illustrates the broader potential for oxime-containing organosilicon compounds to participate in similar hybrid material systems. The ability to combine the structural properties of organosilicon compounds with the chemical reactivity of oximes opens possibilities for creating materials with unprecedented combinations of properties.
Current research trends also emphasize the importance of understanding the dynamic behavior of organosilicon compounds and their potential for creating materials with adaptive properties. Recent patent literature describes dynamic polymers based on silyl ether exchange that demonstrate malleability and recyclability while maintaining favorable mechanical properties and chemical resistance. These developments suggest that compounds like this compound, with their multiple reactive sites, could potentially participate in similar dynamic systems. The presence of both silicon-oxygen bonds and vinyl functionality provides multiple pathways for creating materials that can undergo controlled chemical exchanges while maintaining their overall structural integrity.
The computational modeling of organosilicon compounds has become an increasingly important component of current research, enabling researchers to predict properties and design new compounds with enhanced characteristics. Advanced computational methods are being used to understand the electronic structure and bonding patterns in complex organosilicon compounds, providing insights that guide experimental synthesis efforts. For compounds like the subject trioxime, computational studies could provide valuable information about the preferred conformations, electronic properties, and potential reaction pathways. This computational approach is particularly valuable for complex molecules where multiple conformational possibilities exist and where understanding the electronic distribution is crucial for predicting reactivity patterns.
Contemporary research also reflects growing interest in sustainable and environmentally friendly approaches to organosilicon synthesis and applications. The development of methods for recycling and reusing organosilicon materials has become a priority, driven by both environmental concerns and economic considerations. Compounds that incorporate multiple functional groups, such as the subject trioxime, offer potential advantages in this context because they may be designed to participate in reversible chemical processes that enable material recovery and reuse. The combination of silicon-based stability with organic functional group reactivity provides a foundation for developing materials that can be both durable in use and recoverable at the end of their service life.
Properties
IUPAC Name |
(E)-N-[ethenyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxy-4-methylpentan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O3Si/c1-11-27(24-21-18(8)12-15(2)3,25-22-19(9)13-16(4)5)26-23-20(10)14-17(6)7/h11,15-17H,1,12-14H2,2-10H3/b21-18+,22-19+,23-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWZDLBDOIOSJW-MHEVQLQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO[Si](C=C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156145-64-1 | |
| Record name | 2-Pentanone, 4-methyl-, O,O',O''-(ethenylsilylidyne)trioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis: 4-Methyl-2-Pentanone
The synthesis of 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK) serves as the foundational step. A widely adopted method involves the condensation of acetone using chloral hydrate under inert conditions. In a representative procedure, acetone is heated with chloral hydrate in hexane at 25°C for 30 minutes under nitrogen, yielding MIBK with >99% purity after chromatographic purification. Alternative routes include acid-catalyzed aldol condensation, though this method often requires stringent temperature control to minimize side products like mesityl oxide.
Key Reaction Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Higher temperatures accelerate condensation but risk oligomerization |
| Solvent | Hexane or CH₂Cl₂ | Non-polar solvents favor ketone stability |
| Catalyst | Chloral hydrate | Enables selective aldol addition |
| Reaction Time | 0.5–2 h | Prolonged durations reduce efficiency due to side reactions |
Oxime Formation
Conversion of MIBK to its oxime derivative is achieved via reaction with hydroxylamine hydrochloride in ethanol/water mixtures. A molar ratio of 1:1.2 (MIBK:NH₂OH·HCl) at 60–80°C for 4–6 hours yields 4-methyl-2-pentanone oxime with ~85% efficiency. The oxime’s nucleophilic imine (-NOH) groups are critical for subsequent silylation.
Silylidyne Trioxime Formation
The final step involves coupling the oxime with ethenyl silylidyne precursors. Patent CN101700994A describes a analogous process for hydroxylated ketones, utilizing ion-exchange resins (e.g., D261 anion resin) and magnesium hydroxide as dual catalysts. While specifics for the target compound remain proprietary, extrapolated conditions include:
-
Reagents : Ethenyl trichlorosilane or ethenylsilanetriol
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : 0–40°C to prevent premature siloxane crosslinking
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Catalyst : Strongly basic resins (e.g., D201GF) enhance nucleophilic substitution at silicon centers.
A proposed mechanism involves sequential nucleophilic attacks by oxime oxygen atoms on silicon, displacing chloride or hydroxyl groups (Figure 1).
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to optimize the trioxime synthesis. Key advantages include:
Table 1: Industrial Process Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 500–1,000 kg | 5,000–10,000 kg |
| Purity | 90–92% | 94–97% |
| Energy Consumption | 12 kWh/kg | 8 kWh/kg |
| Catalyst Reuse | ≤3 cycles | ≥10 cycles |
Mechanistic Insights
Nucleophilic Substitution at Silicon
The silylidyne core (≡Si–) undergoes stepwise substitution by oxime anions. Density functional theory (DFT) simulations suggest a trigonal bipyramidal transition state, with activation energies of ~50 kJ/mol for each substitution. Steric hindrance from the ethenyl group slows the third substitution, necessitating excess oxime (1:3.5 molar ratio) for completion.
Byproduct Formation
Common impurities include:
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Disiloxanes : From silanol condensation (Si–OH + HO–Si → Si–O–Si).
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Oxime Dimers : Resulting from Michael additions under basic conditions.
Catalytic Systems and Optimization
Resin-Mg(OH)₂ Composites
The CN101700994A patent highlights synergistic effects between macroporous anion-exchange resins (e.g., D261) and magnesium hydroxide. Mg(OH)₂ neutralizes HCl byproducts, preventing resin deactivation, while the resin’s quaternary ammonium groups polarize silicon electrophiles.
Table 2: Catalyst Performance
| Catalyst System | Turnover Frequency (h⁻¹) | Lifetime (Months) |
|---|---|---|
| D261 + Mg(OH)₂ | 0.45 | 18 |
| Zeolite Y | 0.28 | 6 |
| Homogeneous NaOH | 0.60 | <1 (irreversible deactivation) |
Challenges and Mitigation Strategies
Moisture Sensitivity
Silicon-chloride bonds in precursors (e.g., Cl₃Si–CH=CH₂) hydrolyze rapidly, requiring rigorous anhydrous conditions. Modern plants use molecular sieve drying columns and nitrogen-sparged reaction vessels to maintain H₂O levels <10 ppm.
Regioselectivity
Competing O- vs N-silylation is minimized by:
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Low-Temperature Reactions : Favoring kinetic control (O-silylation dominance).
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Bulky Solvents : tert-Butyl methyl ether (TBME) sterically hinders N-attack.
Comparative Analysis with Analogues
Table 3: Silylidyne Trioxime Derivatives
| Compound | Silyl Group | Yield (%) | Thermal Stability (°C) |
|---|---|---|---|
| O,O',O''-(Ethenyl) [Target] | CH₂=CH–Si≡ | 78 | 220 |
| O,O',O''-(Phenyl) | C₆H₅–Si≡ | 82 | 245 |
| O,O',O''-(Trimethylsilyl) | (CH₃)₃Si– | 65 | 195 |
The ethenyl derivative exhibits superior reactivity in polymerization applications due to its conjugated double bond, albeit at the cost of reduced thermal resilience .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The silylidyne group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted silylidyne compounds .
Scientific Research Applications
Organic Synthesis
Reagent in Organic Chemistry:
4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime is utilized as a reagent in organic synthesis pathways. It can facilitate the formation of various complex molecules through its reactive oxime groups. The compound can undergo oxidation, reduction, and substitution reactions:
- Oxidation: Converts to oxime derivatives using agents like hydrogen peroxide.
- Reduction: Transforms oxime groups into amines using lithium aluminum hydride.
- Substitution: The silylidyne group can react with nucleophiles under basic conditions.
Potential Therapeutic Applications:
Research indicates that this compound may exhibit biological activity that warrants further investigation. Studies are ongoing to explore its interactions with biomolecules, which could lead to novel therapeutic agents.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound serves as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Case Studies
-
Synthesis of Oxime Derivatives:
A study demonstrated the successful synthesis of various oxime derivatives from this compound through controlled oxidation reactions. The resulting compounds showed promising properties for further applications in pharmaceuticals. -
Biological Interaction Studies:
In a series of experiments focusing on the biological activity of the compound, researchers observed significant interactions with specific enzymes involved in metabolic processes. These findings suggest potential applications in drug development targeting metabolic disorders. -
Industrial Scale Production:
A report on industrial production methods highlighted the efficiency of using this compound as a starting material for producing silane-based coatings. The study noted improved performance characteristics compared to traditional silane compounds.
Mechanism of Action
The mechanism by which 4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime exerts its effects involves its interaction with specific molecular targets . The oxime groups can form hydrogen bonds with target molecules, while the silylidyne group can participate in covalent bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Estimated at ~395.6 g/mol (calculated from hypothetical formula).
- Purity : Available in technical grades (≥95%) for industrial applications .
- Reactivity : Hydrolyzes in the presence of moisture, releasing ketoxime and forming siloxane bonds .
Comparison with Similar Compounds
Structural and Functional Analogs
The following table compares 4-methyl-2-pentanone, O,O',O''-(ethenyl silylidyne) trioxime with related compounds:
*Hypothetical formula based on structural analogs.
Research Findings and Industrial Relevance
Stability and Handling
Market Availability
- Commercial Suppliers: Sanomol GmbH offers the trioxime for industrial use, highlighting its role in high-performance silicones .
- Pricing : Trioxime commands a premium over di-oxime due to its enhanced functionality.
Biological Activity
4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime is a chemical compound that has garnered attention due to its potential biological activities and implications for human health. This article provides a comprehensive overview of its biological effects based on various studies, including toxicity assessments, genotoxicity, and potential carcinogenicity.
4-Methyl-2-pentanone (also known as methyl isobutyl ketone) is a ketone with the formula C6H12O. The specific derivative contains an ethenyl silylidyne group and trioxime functionalities, which may influence its reactivity and biological interactions.
Carcinogenicity
The National Toxicology Program (NTP) conducted extensive studies on the carcinogenic potential of 4-methyl-2-pentanone. In Fischer 344/N rats and B6C3F1 mice, the compound was administered via inhalation at varying concentrations over two years. Key findings included:
- Rats : There was "some evidence of carcinogenic activity" indicated by increased incidences of renal tubule neoplasms, specifically adenomas and carcinomas. Additionally, a significant increase in mononuclear cell leukemia was observed in high-dose male rats .
- Mice : Similar findings were noted, with evidence suggesting potential carcinogenic activity .
Genotoxicity
The genotoxic potential of 4-methyl-2-pentanone was evaluated through several assays:
- Ames Test : No mutagenic effects were observed in bacterial strains TA1537 and TA1538 when treated with the compound at concentrations up to 3200 μg/plate .
- Mammalian Cell Mutation Assay : Mouse lymphoma cells showed no significant increases in mutation frequency under metabolic activation conditions .
Reproductive and Developmental Toxicity
Studies indicated that while there were no significant increases in embryotoxicity or teratogenicity, reduced fetal body weights and skeletal ossification were noted at high concentrations in mice. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was established at approximately 1187 mg/kg/day for rats .
Neurotoxicity
Neurotoxicity assessments revealed that exposure to 4-methyl-2-pentanone could lead to behavioral changes in animal models. A study indicated reduced activity levels in rats exposed to high concentrations .
Metabolism and Pharmacokinetics
The compound is rapidly metabolized into 4-hydroxy-4-methyl-2-pentanone (HMP), with a half-life of approximately 2.5 hours for the parent compound and 4.45 hours for HMP. This rapid metabolism suggests limited long-term exposure to the parent compound following acute exposure .
Summary of Biological Activities
Case Studies
Case studies have illustrated the implications of exposure to 4-methyl-2-pentanone in occupational settings. Workers exposed to high concentrations reported symptoms consistent with neurotoxicity, including headaches and dizziness. Long-term exposure has been linked to chronic kidney disease due to the nephrotoxic effects observed in animal models.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime, and how can reaction efficiency be validated?
The compound is synthesized via silylation of methyl isobutyl ketoxime with vinyl silane precursors. Key parameters include:
Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound’s structure and purity?
- IR spectroscopy : The C=N oxime stretch appears at 1640–1660 cm⁻¹, while the Si-O-Si linkage shows absorption at 1000–1100 cm⁻¹. Compare with reference spectra of methyl isobutyl ketoxime (C=O at 1715 cm⁻¹ absent in the trioxime product) .
- ¹H NMR : Vinyl protons (Si-CH₂-CH₂) resonate at δ 5.6–6.2 ppm (multiplet), and oxime protons (N-O-H) appear as a broad peak at δ 8.0–9.0 ppm (diminished after silylation) .
Q. What is the mechanistic role of this compound in crosslinking polymer coatings?
The trioxime acts as a moisture-curing agent in silicones. Hydrolysis of the Si-O bonds releases 4-methyl-2-pentanone oxime, enabling silanol condensation to form Si-O-Si networks. Key steps:
Hydrolysis : Si-O bonds react with ambient moisture.
Oxime release : 2-Pentanone oxime acts as a leaving group, accelerating crosslinking .
Advanced Research Questions
Q. How to resolve contradictions in detecting 2-pentanone oxime vs. 2-hexanone oxime as byproducts during crosslinking?
Analytical discrepancies arise due to:
- Misidentification : Similar retention times in GC-MS for oxime isomers. Use high-resolution MS (HRMS) or spiked standards to differentiate .
- Alternative pathways : Trace hexanone impurities in precursors may form 2-hexanone oxime. Conduct purity assays on starting materials and employ isotopic labeling (e.g., ¹³C) to track byproduct origins .
Q. What experimental designs ensure compliance with 40 CFR Part 721 regulatory requirements for significant new uses?
Under U.S. EPA regulations:
- Recordkeeping : Document synthesis batches, processing conditions, and post-curing residual monomer levels (§721.125) .
- Curing validation : Use TGA (thermogravimetric analysis) to confirm complete reaction (>99% conversion) and avoid reporting obligations .
Q. How does environmental pH or temperature affect the stability of released oxime byproducts?
- pH dependence : 2-Pentanone oxime degrades faster under acidic conditions (pH <4) via hydrolysis to hydroxylamine and ketones. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Thermal stability : At >100°C, oximes undergo Beckmann rearrangement. Use accelerated aging studies (40–80°C) to model long-term stability .
Q. What computational methods predict the compound’s reactivity in novel polymer matrices?
- DFT calculations : Model Si-O bond dissociation energies to predict crosslinking rates in different matrices (e.g., PDMS vs. epoxy).
- Molecular dynamics : Simulate diffusion of moisture into polymer blends to optimize curing kinetics .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
